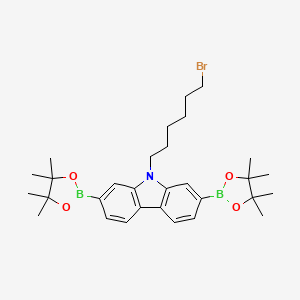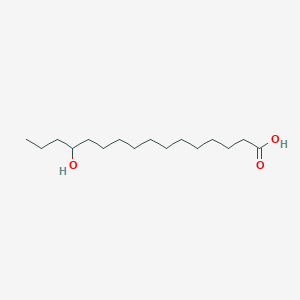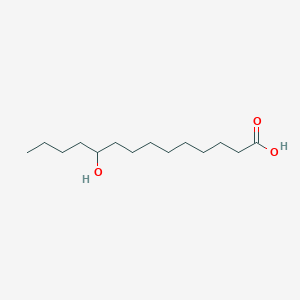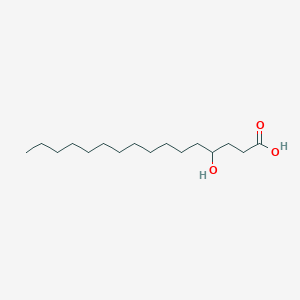methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B8223198.png)
(R)-N-[(R)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-®-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide is a chiral organophosphorus compound. It is notable for its applications in asymmetric synthesis, particularly in the formation of chiral ligands for catalysis. The compound’s structure includes a diphenylphosphino group, a methoxyphenyl group, and a sulfinamide moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-®-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps:
Formation of the Diphenylphosphino Intermediate: This step involves the reaction of diphenylphosphine with a suitable halogenated aromatic compound under basic conditions to form the diphenylphosphino intermediate.
Introduction of the Methoxyphenyl Group: The intermediate is then reacted with a methoxy-substituted benzyl halide in the presence of a base to introduce the methoxyphenyl group.
Sulfinamide Formation: The final step involves the reaction of the intermediate with a sulfinamide reagent, such as a sulfinyl chloride, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine moiety, forming phosphine oxides.
Reduction: Reduction reactions can occur at the sulfinamide group, converting it to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-N-®-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide is used as a chiral ligand in asymmetric catalysis. It facilitates the formation of chiral products with high enantioselectivity, which is crucial in the synthesis of pharmaceuticals and fine chemicals.
Biology and Medicine
The compound’s chiral nature makes it valuable in the development of drugs that require specific enantiomers for efficacy and safety. It is used in the synthesis of chiral intermediates for active pharmaceutical ingredients (APIs).
Industry
In the industrial sector, this compound is employed in the production of specialty chemicals and materials that require precise chiral control. Its use in catalysis helps in the efficient and sustainable production of these materials.
Mécanisme D'action
The mechanism of action of ®-N-®-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide involves its role as a ligand in catalytic processes. The diphenylphosphino group coordinates with metal centers, forming stable complexes that facilitate various catalytic reactions. The sulfinamide moiety provides additional steric and electronic effects, enhancing the selectivity and efficiency of the catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-BINAP: ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl is another chiral phosphine ligand used in asymmetric catalysis.
®-DIPAMP: ®-1,2-Bis((2-methoxyphenyl)phenylphosphino)ethane is known for its use in hydrogenation reactions.
Uniqueness
Compared to similar compounds, ®-N-®-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide offers unique steric and electronic properties due to the presence of the sulfinamide group. This enhances its performance in specific catalytic applications, providing higher selectivity and efficiency.
This detailed overview highlights the significance of ®-N-®-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide in various scientific and industrial fields
Propriétés
IUPAC Name |
(R)-N-[(R)-(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34NO2PS/c1-31(2,3)36(33)32(4)30(24-20-22-25(34-5)23-21-24)28-18-12-13-19-29(28)35(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h6-23,30H,1-5H3/t30-,36-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKABLKXTUENDF-JRYPVQGPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)[C@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34NO2PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphane)](/img/structure/B8223144.png)
![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223145.png)




![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223182.png)



![4,9,14-tribromo-3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene](/img/structure/B8223208.png)
